molecular formula C20H15N3O3S B2387135 3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 380565-79-7

3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2387135
CAS No.: 380565-79-7
M. Wt: 377.42
InChI Key: PFMNYBOMJTWMDD-UHFFFAOYSA-N
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Description

The compound 3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a 5-membered lactam core. Key structural attributes include:

  • Pyridin-4-yl group at position 5: Provides a rigid, planar aromatic system for π-π interactions.
  • Thiophene-2-carbonyl at position 4: Contributes electron-withdrawing effects and aromatic heterocyclic diversity.

This multifunctional structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic stacking, hydrogen bonding, or hydrophobic interactions. However, direct pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name

4-hydroxy-2-pyridin-4-yl-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-18(15-4-2-10-27-15)16-17(14-5-8-21-9-6-14)23(20(26)19(16)25)12-13-3-1-7-22-11-13/h1-11,17,25H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMNYBOMJTWMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 344.40 g/mol. The structure features multiple heterocycles, including pyridine and thiophene rings, which are known to influence biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Studies have demonstrated that derivatives containing pyridine and thiophene moieties exhibit significant antitumor activity. For instance, compounds similar to the one showed a reduction in cell viability in glioblastoma multiform cells, indicating potential use in cancer therapy .
  • Antiviral Properties
    • Recent research has highlighted the antiviral potential of pyridine-based compounds against various viruses, including HIV and HCV. The compound's structure suggests it may inhibit viral replication through interference with viral enzymes .
  • Antibacterial Effects
    • The presence of heteroatoms in the compound's structure enhances its interaction with bacterial enzymes, potentially leading to antibacterial effects. Compounds with similar structures have been reported to exhibit activity against resistant strains of bacteria .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and viral replication, such as RNA polymerases.
  • Cell Cycle Arrest : It has been suggested that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can increase ROS levels in cells, contributing to cytotoxicity against tumor cells.

Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
Da Silva et al. (2020)Reported potent antitumor effects of thiazolidinone derivatives containing pyridine rings against glioblastoma cells .
Manvar et al. (2024)Demonstrated antiviral activity of pyrazole derivatives against HCV with low cytotoxicity in vitro .
MDPI Review (2024)Discussed various N-Heterocycles as promising antiviral agents, highlighting their mechanism involving enzyme inhibition .

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of pyrrolone compounds exhibit antioxidant properties. For example, similar compounds have been shown to scavenge free radicals effectively, which could be beneficial in developing treatments for oxidative stress-related diseases . The antioxidant activity of related compounds has been quantified using methods such as the DPPH radical scavenging assay, where some derivatives demonstrated activity greater than that of ascorbic acid .

Antimicrobial Properties

Compounds with similar structural characteristics have been investigated for their antimicrobial activities. The presence of multiple aromatic systems may enhance interaction with microbial membranes, leading to increased efficacy against various pathogens. Studies have shown that certain pyrrolone derivatives exhibit significant antibacterial and antifungal activities .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolone derivatives has also been noted in various studies. The ability of these compounds to inhibit pro-inflammatory cytokines positions them as candidates for treating inflammatory diseases .

Cancer Research

Some studies have suggested that compounds similar to 3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .

Organic Electronics

The electronic properties imparted by the thiophene and pyridine groups make this compound a candidate for applications in organic electronics. Its ability to act as a semiconductor could be explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Polymer Chemistry

In polymer science, the incorporation of such compounds into polymer matrices can enhance the mechanical and thermal properties of materials. Research into polymer composites containing pyrrole derivatives has shown improved strength and thermal stability .

Case Study 1: Antioxidant Properties

A study synthesized several pyrrolone derivatives and tested their antioxidant capabilities using the DPPH method. One derivative exhibited 1.5 times higher antioxidant activity compared to ascorbic acid, highlighting the potential for therapeutic applications in oxidative stress management .

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of pyridine-containing compounds and their antimicrobial efficacy against various bacterial strains. Results indicated that specific modifications to the structure significantly enhanced antibacterial activity, suggesting pathways for developing new antibiotics .

Case Study 3: Cancer Cell Apoptosis

Research exploring the anticancer effects of related compounds revealed that certain derivatives could induce apoptosis in cancer cell lines through caspase activation. This finding opens avenues for further development of targeted cancer therapies utilizing these structural motifs .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID (Evidence Source) Core Structure Key Substituents Notable Features
Target Compound Pyrrol-2-one 3-hydroxy, pyridin-3-ylmethyl (position 1), pyridin-4-yl (position 5), thiophene-2-carbonyl (position 4) High polarity due to pyridine and hydroxy groups; potential for diverse interactions.
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one () Pyrrol-3-one 4-chlorophenyl, phenyl, thiophen-2-yl Bulkier lipophilic substituents; pharmacological activity noted but unspecified.
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b) () Pyrazole Malononitrile/ethyl cyanoacetate, thiophene Cyano groups enhance electron-withdrawing effects; sulfur participation in synthesis.
DHODH Inhibitors (8o, 8p, 10b-f) () Pyrazole-pyridine/pyridazine Cyclopropyl, phenoxy halogens, trifluoromethyl Designed for enzyme inhibition; substituents optimize binding affinity and selectivity.
Pyridin-2-one derivatives () Pyridin-2-one Acetylphenyl, dimethylaminophenyl, dicarbonitrile Polar substituents increase solubility; dicarbonitrile may act as a hydrogen-bond acceptor.

Structural and Electronic Differences

  • Pyrazole-based analogs () lack the lactam moiety, reducing hydrogen-bond donor capacity. Pyridin-2-one derivatives () share a lactam but in a 6-membered ring, influencing conformational flexibility and steric demands.
  • Substituent Effects: The pyridin-3-ylmethyl and pyridin-4-yl groups in the target compound contrast with chlorophenyl () or phenoxy halogens (), suggesting divergent solubility and target engagement. The thiophene-2-carbonyl group may mimic the electronic effects of cyano groups in ’s compounds but with added aromaticity.

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